1-[(FURAN-2-YL)METHYL]-4-HYDROXY-3-[(3-METHOXYPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE
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Overview
Description
1-[(FURAN-2-YL)METHYL]-4-HYDROXY-3-[(3-METHOXYPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a pyridinone core with furyl, methoxyphenyl, and phenylpiperazinyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-3-[(3-METHOXYPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the furyl, methoxyphenyl, and phenylpiperazinyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a high-purity product suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-4-HYDROXY-3-[(3-METHOXYPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Catalysts: Pd/C, PtO2
Solvents: THF, DCM, MeOH
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a carbonyl group can produce an alcohol.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-4-HYDROXY-3-[(3-METHOXYPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Pharmacology: Investigation of its effects on various biological targets, including receptors and enzymes.
Material Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or sensors.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-3-[(3-METHOXYPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione
- 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines
Uniqueness
1-[(FURAN-2-YL)METHYL]-4-HYDROXY-3-[(3-METHOXYPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-21-18-26(33)27(29(34)32(21)20-25-12-7-17-36-25)28(22-8-6-11-24(19-22)35-2)31-15-13-30(14-16-31)23-9-4-3-5-10-23/h3-12,17-19,28,33H,13-16,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDKEOUPLOOIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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